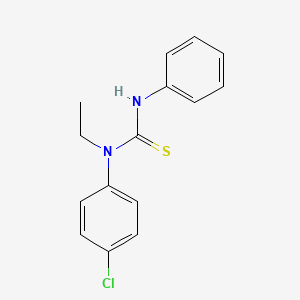
N-(4-chlorophenyl)-N-ethyl-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-ethyl-N'-phenylthiourea, commonly known as CCT or Thiourea, is a chemical compound that has been widely used in scientific research. This compound is a thiourea derivative that has been synthesized using various methods. CCT has been found to have several biochemical and physiological effects, making it useful in many research applications.
Mecanismo De Acción
The mechanism of action of CCT is not fully understood. It is believed to inhibit the growth of cancer cells by interfering with the DNA synthesis process. CCT has been found to bind to the DNA molecule, preventing the replication of cancer cells. It has also been found to inhibit the activity of certain enzymes involved in the growth and division of cancer cells.
Biochemical and Physiological Effects:
CCT has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as the growth of certain bacteria and fungi. CCT has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, CCT has been found to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CCT in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for investigating the mechanism of action of various drugs and for developing new drugs for the treatment of cancer. However, there are also limitations to using CCT in lab experiments. For example, CCT is a toxic compound that can be harmful if not handled properly. Additionally, the synthesis of CCT is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are many future directions for the use of CCT in scientific research. One area of research is the development of new drugs for the treatment of cancer. CCT has been found to have potent anticancer activity, and researchers are investigating ways to improve its effectiveness and reduce its toxicity. Another area of research is the investigation of the effects of CCT on the human body. Researchers are studying the biochemical and physiological effects of CCT to better understand its potential uses in medicine. Additionally, researchers are investigating the potential of CCT as an environmental pollutant, and its effects on human health.
Conclusion:
In conclusion, CCT is a chemical compound that has been widely used in scientific research for its ability to inhibit the growth of cancer cells. It has several biochemical and physiological effects, making it useful in many research applications. The synthesis of CCT is a complex process that requires careful attention to detail. Although there are advantages to using CCT in lab experiments, there are also limitations to its use. Researchers are investigating many future directions for the use of CCT in scientific research, including the development of new drugs for the treatment of cancer and the investigation of its effects on human health.
Métodos De Síntesis
CCT can be synthesized using various methods, including the reaction of 4-chloroaniline with ethyl isothiocyanate and phenyl isothiocyanate in the presence of a base. Another method involves the reaction of 4-chloroaniline with thiourea in the presence of a base and an oxidizing agent. The synthesis of CCT is a complex process that requires careful attention to detail to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
CCT has been widely used in scientific research for its ability to inhibit the growth of cancer cells. It has also been found to have antifungal and antibacterial properties. CCT has been used in studies to investigate the mechanism of action of various drugs and to develop new drugs for the treatment of cancer and other diseases. CCT has also been used in studies to investigate the effects of environmental pollutants on human health.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-1-ethyl-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-2-18(14-10-8-12(16)9-11-14)15(19)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWIVGNWPHRLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)Cl)C(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-1-ethyl-3-phenylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

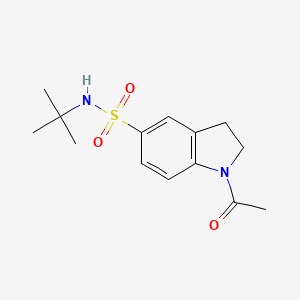
![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)
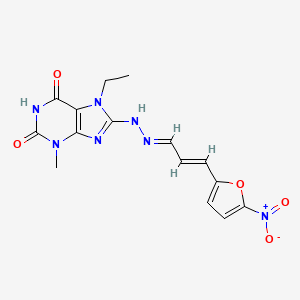
![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)
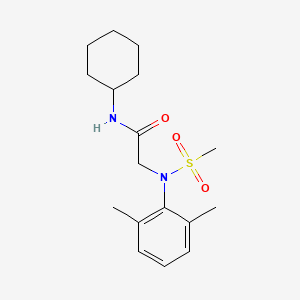
![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)
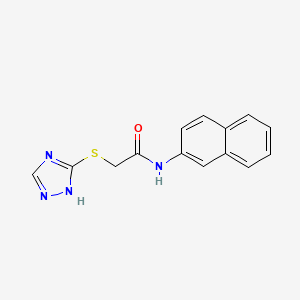
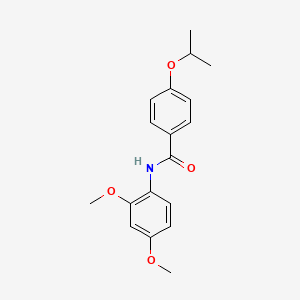
![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)
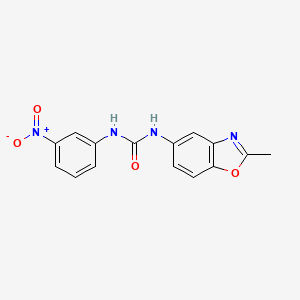
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)
![8H-cyclohepta[b]quinoxalin-8-one oxime](/img/structure/B5780007.png)
![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)